
Niobium phosphide
Vue d'ensemble
Description
Niobium phosphide is an inorganic compound composed of niobium and phosphorus, with the chemical formula NbP. It forms dark gray crystals and exhibits a unique combination of topological and conventional electronic phases. This compound is known for its extremely large magnetoresistance and superfast electrons, making it suitable for use in new electronic components .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Niobium phosphide can be synthesized by sintering powdered niobium and phosphorus. The reaction typically involves heating the mixture at high temperatures to facilitate the formation of the compound .
Industrial Production Methods: In industrial settings, this compound is produced through similar high-temperature sintering processes. The precise control of temperature and reaction conditions is crucial to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Niobium phosphide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxygen or other oxidizing agents under controlled conditions.
Reduction: Reduction reactions typically involve hydrogen or other reducing agents.
Substitution: Substitution reactions may occur with halogens or other reactive species.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield niobium oxides, while reduction can produce elemental niobium .
Applications De Recherche Scientifique
Niobium phosphide has a wide range of scientific research applications:
Medicine: this compound is being investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: It is utilized in high power, high frequency applications, and in the production of laser diodes.
Mécanisme D'action
The mechanism by which niobium phosphide exerts its effects is primarily related to its electronic properties. The compound’s unique combination of topological and conventional electronic phases allows for superfast electron transport and extremely large magnetoresistance. These properties make it highly effective in electronic applications, where rapid electron movement and resistance to magnetic fields are crucial .
Comparaison Avec Des Composés Similaires
Tantalum phosphide (TaP): Like niobium phosphide, tantalum phosphide is a topological Weyl semimetal with similar electronic properties.
Vanadium phosphide (VP): This compound shares structural similarities with this compound but differs in its stacking sequence of prisms.
Nickel phosphide (NiP) and Manganese phosphide (MnP): These compounds also exhibit similar structural arrangements and are used in various catalytic applications.
Uniqueness of this compound: this compound stands out due to its combination of topological and conventional electronic phases, which is not commonly found in other phosphides. Its extremely large magnetoresistance and superfast electron transport make it particularly valuable for advanced electronic applications .
Propriétés
IUPAC Name |
phosphanylidyneniobium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Nb.P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATFOCVSPXTLNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P#[Nb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NbP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.88013 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gray odorless powder; [Alfa Aesar MSDS] | |
| Record name | Niobium phosphide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21254 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12034-66-1 | |
| Record name | Niobium phosphide (NbP) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12034-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Niobium phosphide (NbP) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012034661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niobium phosphide (NbP) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Niobium phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.633 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


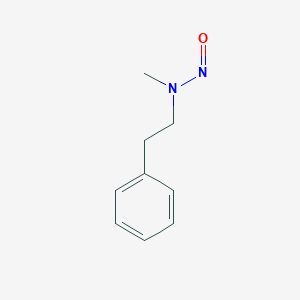
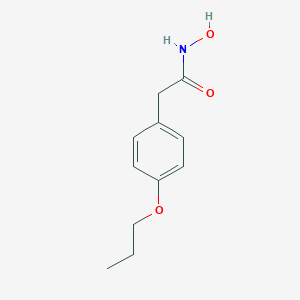
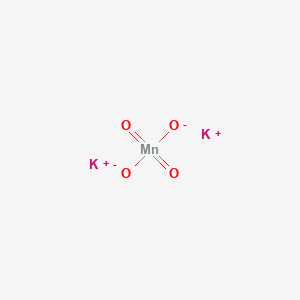
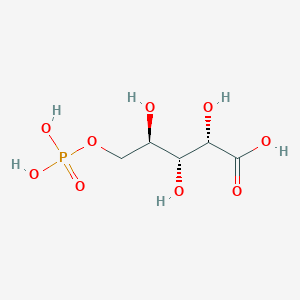

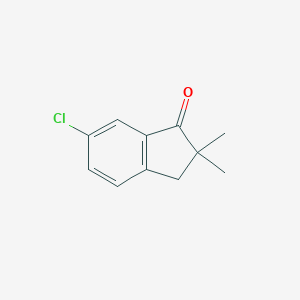
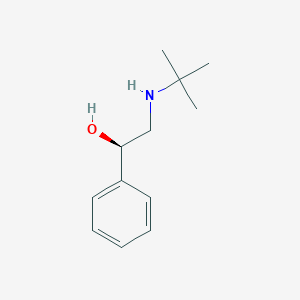
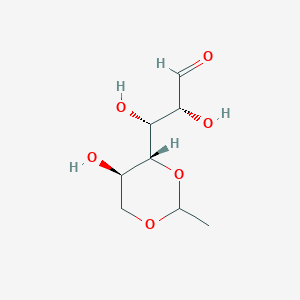
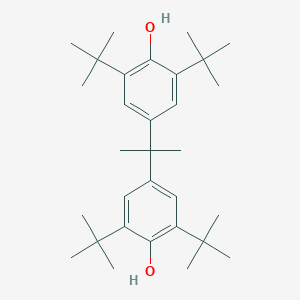
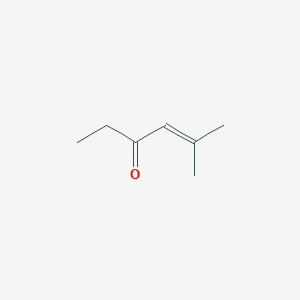
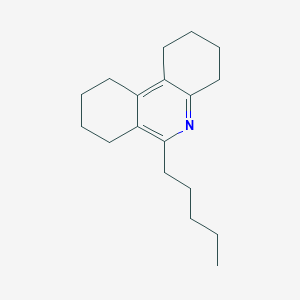


![6-propylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B78406.png)
